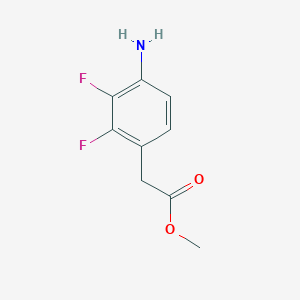

Methyl (4-Amino-2,3-difluorophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

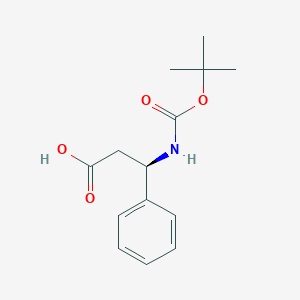

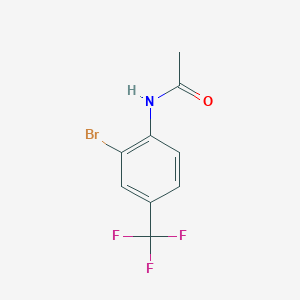

Methyl (4-Amino-2,3-difluorophenyl)acetate, also known as Methyl 4-Amino-2,3-difluorophenylacetate or Methyl 4-Amino-2,3-difluorophenyl Acetate, is an organic compound with the molecular formula C8H8F2NO2. It is a colorless liquid with a characteristic odor and is soluble in organic solvents. Methyl 4-Amino-2,3-difluorophenylacetate is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other chemicals.

Aplicaciones Científicas De Investigación

Antiproliferative and Apoptotic Activity Methyl ester derivatives, including structures related to Methyl (4-Amino-2,3-difluorophenyl)acetate, have been synthesized and tested for their antiproliferative and apoptotic activities. These compounds exhibit inhibitory actions on colon cancer cells (HCT-116), with specific action against cancerous cells and minimal effects on normal cells. The compounds are found to potentially act through the HSP90 and TRAP1 mediated signaling pathways, demonstrating promising applications in cancer research (Rayes et al., 2020).

Photopolymerization this compound related compounds, like alkoxyamines bearing a chromophore group, have been studied for their potential in photopolymerization. These compounds can decompose under UV irradiation to generate radicals, which are crucial for initiating polymerization processes. This research opens up new avenues in the field of polymer chemistry and materials science (Guillaneuf et al., 2010).

Synthesis of Amino Acids and Derivatives Studies have focused on the enzymatic hydrolysis of methyl esters similar to this compound for the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives. These processes are important in the preparation of optically pure amino acids, which are vital components in pharmaceutical and biochemical research (Ayi et al., 1995).

Nonlinear Optical Materials Derivatives of this compound have been explored for their applications in nonlinear optics. Single crystals of mixed methyl-(2,4-dinitrophenyl)-aminopropanoate have been grown and studied for their second harmonic generation efficiency, highlighting the potential of these compounds in optical technologies and materials science (Rao et al., 1991).

Propiedades

IUPAC Name |

methyl 2-(4-amino-2,3-difluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-14-7(13)4-5-2-3-6(12)9(11)8(5)10/h2-3H,4,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVIZXGNIUJKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374898 |

Source

|

| Record name | Methyl (4-amino-2,3-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192650-56-9 |

Source

|

| Record name | Methyl (4-amino-2,3-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)

![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)

![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)

![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)

![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)